molecular formula C8H10N4 B110077 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 155789-84-7

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B110077
M. Wt: 162.19 g/mol
InChI Key: YDWUSTTVTDTDPJ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a derivative of imidazopyridines, which are known for their diverse biological activity . They are known to play a crucial role in numerous disease conditions . This compound possesses anti-bacterial properties in various body organs of cockroaches (Periplaneta americana) and showed potent anti-bacterial activity in crude brain against methicillin-resistant Staphylococcus aureus and neuropathogenic Escherichia coli K1 .


Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is based on the fused imidazopyridine heterocyclic ring system . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include nucleophilic substitution and reduction . The halogen in the pyridine ring activated by the nitro group is substituted in a nucleophilic reaction . This is followed by the reduction of the nitro group .

Future Directions

The future directions for 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine and similar compounds could involve further exploration of their diverse biological activity . Their potential therapeutic significance could be further investigated, particularly in relation to their antibacterial properties .

properties

IUPAC Name

3,6-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWUSTTVTDTDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438480
Record name 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

CAS RN

155789-84-7
Record name 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155789-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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